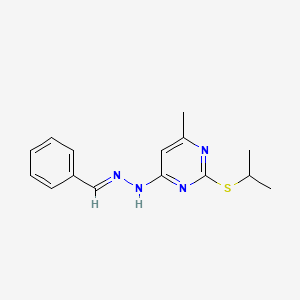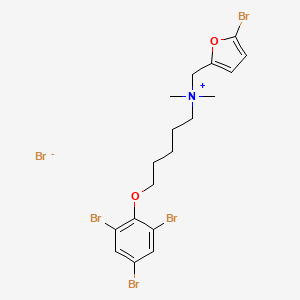![molecular formula C6H9N5O3 B12919909 Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate CAS No. 41995-97-5](/img/structure/B12919909.png)
Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. The presence of the triazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate typically involves the reaction of ethyl carbamate with 5-amino-1H-1,2,4-triazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Post-reaction, the product is purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various halogenating agents, nucleophiles; reactions are performed under controlled temperatures to ensure selectivity.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazole derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and coordination polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the ethyl carbamate moiety.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another derivative with a different functional group, used in the synthesis of energetic salts.
1,2,3-Triazole: A structural isomer with different nitrogen positioning, leading to distinct chemical properties.
Uniqueness: Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate is unique due to the presence of both the ethyl carbamate and the amino-triazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Propiedades
Número CAS |
41995-97-5 |
|---|---|
Fórmula molecular |
C6H9N5O3 |
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
ethyl N-(5-amino-1,2,4-triazole-1-carbonyl)carbamate |
InChI |
InChI=1S/C6H9N5O3/c1-2-14-6(13)10-5(12)11-4(7)8-3-9-11/h3H,2H2,1H3,(H2,7,8,9)(H,10,12,13) |
Clave InChI |
ZGTKNBQLPDZBPJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(=O)N1C(=NC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)
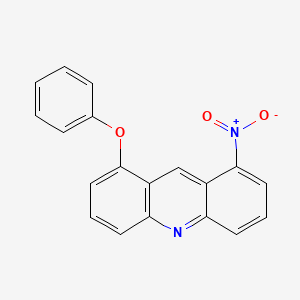
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)



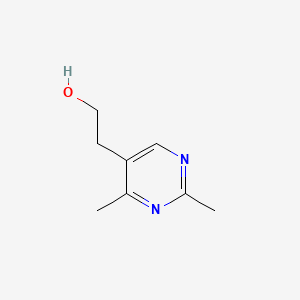

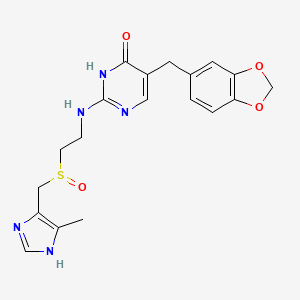
![Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one](/img/structure/B12919880.png)
